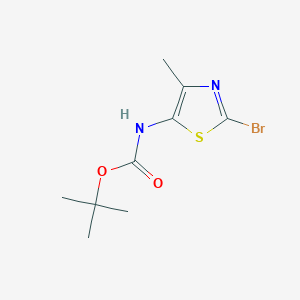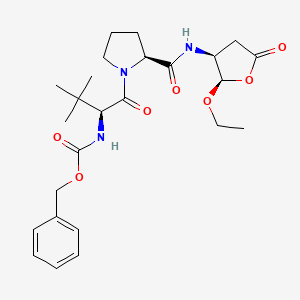
3-(1-甲基-1H-咪唑-2-基)-3-氧代丙酸乙酯
描述
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .科学研究应用
抗结核活性
咪唑衍生物已被合成并评估其对抗结核分枝杆菌的抗结核活性。 这些衍生物的最小抑菌浓度 (MIC) 值表明它们具有作为治疗剂的潜力 .
咪唑衍生物的合成
咪唑衍生物是各种日常应用中使用的功能性分子中的关键成分。 取代咪唑的区域控制合成方面的进展突出了它们在研究和工业中的重要性 .
抗菌和杀幼虫活性
新型咪唑分子已被评估其抗菌和杀幼虫活性。 这些衍生物的合成通常涉及使用 Cu (II) 等催化剂的曼尼希碱技术等技术 .
甲醇衍生物的合成
(1-甲基-1H-咪唑-2-基)甲醇衍生物是通过用有机金属试剂或硼氢化钠处理羰基化合物制备的。 这些过程利用咪唑鎓基团作为离去基团,表明其在有机合成中的潜在应用 .
未来方向
作用机制
Target of Action
It is known that imidazole derivatives, which include ethyl 3-(1-methyl-1h-imidazol-2-yl)-3-oxopropanoate, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
生化分析
Biochemical Properties
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme acetylcholinesterase , where it acts as an inhibitor. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate has been shown to bind to GABA receptors , modulating their activity and influencing neuronal excitability .
Cellular Effects
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged action of acetylcholine. This can result in increased neuronal firing and enhanced cognitive functions. In muscle cells, the compound can modulate calcium ion channels, affecting muscle contraction and relaxation. Furthermore, ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate influences cell signaling pathways, such as the MAPK/ERK pathway , which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate involves its binding interactions with various biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. Additionally, ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate interacts with GABA receptors, enhancing their inhibitory effects on neuronal activity. The compound also modulates gene expression by influencing transcription factors such as NF-κB , which regulates the expression of genes involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and high temperatures can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate can have sustained effects on cellular function, particularly in neuronal cells, where it continues to enhance synaptic transmission and cognitive functions .
Dosage Effects in Animal Models
The effects of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve memory retention in rodents. At higher doses, it can lead to adverse effects such as muscle tremors, convulsions, and respiratory distress. The threshold dose for these toxic effects varies among different animal species, but it is generally observed at doses exceeding 50 mg/kg body weight .
Metabolic Pathways
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is involved in several metabolic pathways. It is primarily metabolized in the liver by the enzyme cytochrome P450 , which converts it into various metabolites. These metabolites are then further processed by phase II enzymes, such as glucuronosyltransferases , leading to their excretion in urine. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, such as hexokinase and phosphofructokinase , which are involved in glycolysis .
Transport and Distribution
Within cells and tissues, ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, the compound can bind to transport proteins, such as albumin , which facilitates its distribution to different tissues. The localization and accumulation of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate are influenced by its interactions with cellular organelles, such as the endoplasmic reticulum and mitochondria .
Subcellular Localization
The subcellular localization of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm , where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific cellular compartments, such as the nucleus , through post-translational modifications. These modifications, such as phosphorylation and acetylation , can direct the compound to specific organelles, enhancing its activity and function .
属性
IUPAC Name |
ethyl 3-(1-methylimidazol-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-8(13)6-7(12)9-10-4-5-11(9)2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMLBTOFERWSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229426-30-5 | |
| Record name | ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)
![8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529663.png)

![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)






![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)

